Phenylboronic acid-13C6 physical and chemical properties
Phenylboronic acid-13C6 physical and chemical properties
An In-depth Technical Guide to Phenylboronic Acid-13C6: Core Physical and Chemical Properties for Researchers and Drug Development Professionals
Phenylboronic acid-¹³C₆ is a stable, isotopically labeled form of phenylboronic acid, a versatile compound widely utilized in organic synthesis and medicinal chemistry.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. The incorporation of six carbon-13 atoms in the phenyl ring makes it an invaluable tool for tracer studies and as an internal standard in quantitative analyses using nuclear magnetic resonance (NMR) or mass spectrometry (MS).[1]
Core Physical and Chemical Properties
Phenylboronic acid-¹³C₆ shares its fundamental chemical characteristics with its unlabeled counterpart, appearing as a white to off-white crystalline solid.[2] It is a mild Lewis acid, generally stable and easy to handle, which contributes to its broad utility in organic synthesis.[2][3] The compound is soluble in most polar organic solvents such as diethyl ether and ethanol, and has limited solubility in water.[2][3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Phenylboronic acid-¹³C₆.
| Property | Value | Source(s) |
| Molecular Formula | ¹³C₆H₇BO₂ | [4] |
| Molecular Weight | 127.89 g/mol | [4][5] |
| Appearance | White to off-white powder/solid | [2][3] |
| Melting Point | 216-219 °C (decomposes) | [3][6] |
| Solubility in Water | 10 g/L (at 20 °C) | [2][3] |
| Acidity (pKa) | 8.83 | [3] |
| ¹³C NMR Chemical Shifts (unlabeled) | See spectral data section | [6][7] |
Experimental Protocols
Synthesis of Phenylboronic Acid
The synthesis of phenylboronic acid is well-established, providing a template for the preparation of its ¹³C₆ labeled analogue. The most common laboratory and industrial method involves the reaction of a phenyl Grignard reagent with a borate (B1201080) ester, followed by acidic hydrolysis.[2][8]
Protocol: Synthesis via Grignard Reaction [2][8]
-
Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene-¹³C₆ with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
Boration: The Grignard reagent solution is then added dropwise to a cooled solution (-78 °C) of trimethyl borate in the same anhydrous solvent. This reaction forms a boronic ester intermediate.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature, and then it is quenched by the slow addition of an aqueous acid (e.g., sulfuric acid or hydrochloric acid). This hydrolysis step converts the boronic ester to phenylboronic acid-¹³C₆.
-
Purification: The product is typically extracted from the aqueous layer using an organic solvent. The combined organic extracts are then dried and concentrated. Final purification is often achieved by recrystallization from a suitable solvent system, such as toluene (B28343) or water.[9]
Analytical Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An LC-MS/MS method can be employed for the sensitive and selective quantification of phenylboronic acid, which is adaptable for its ¹³C₆ isotopologue.[10]
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution. A typical mobile phase consists of an aqueous component with a buffer (e.g., ammonium (B1175870) hydroxide) and an organic component like acetonitrile.[10]
-
Mass Spectrometry: Detection is performed using a tandem quadrupole mass spectrometer in electrospray ionization (ESI) negative mode. Multiple Reaction Monitoring (MRM) is used for quantification, tracking the transition from the deprotonated molecular ion [M-H]⁻ to specific product ions.[10] For Phenylboronic acid-¹³C₆, the parent ion would be monitored at m/z 128.9.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a critical tool for structural confirmation. While specific peak assignments for the ¹³C₆ labeled version are not detailed in the provided results, the shifts would be very similar to the unlabeled compound, with the key difference being the strong signals in the ¹³C spectrum due to enrichment. For unlabeled phenylboronic acid, ¹H NMR in DMSO-d6 shows signals between 7.3 and 8.0 ppm.[7][11] ¹³C NMR spectra have also been reported.[6][7]
Applications in Research and Drug Development
The utility of phenylboronic acid and its derivatives is extensive, particularly in pharmaceutical and biomedical research.[12][13]
-
Suzuki-Miyaura Cross-Coupling: Phenylboronic acid is a cornerstone reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][12] This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organohalide, a process fundamental to the synthesis of many complex molecules, including active pharmaceutical ingredients (APIs) like the anti-epileptic drug Perampanel.[12] The ¹³C₆ labeled version can be used to trace the fate of the phenyl group in these complex synthetic pathways.
-
Biochemical Probes and Sensors: Boronic acids reversibly bind to diols, a property exploited in the design of sensors for carbohydrates.[8][13] This has led to the development of systems for monitoring glucose levels in diabetic patients.[8] Phenylboronic acid-based polymers are also being investigated as stimuli-responsive materials for drug delivery depots and tissue engineering scaffolds.[13]
-
Enzyme Inhibition: The boron atom in boronic acids can interact with the active sites of enzymes, leading to their inhibition.[14] This has been a successful strategy in drug design, exemplified by the proteasome inhibitor bortezomib (B1684674) (Velcade), a boronic acid-containing drug used to treat multiple myeloma.[14] Phenylboronic acid serves as a foundational structure for developing new therapeutic agents with similar mechanisms.
Visualizations
The following diagrams illustrate a key chemical reaction and a typical analytical workflow involving phenylboronic acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic Acid-13C6 | LGC Standards [lgcstandards.com]
- 5. PHENYLBORONIC ACID (RING-13C6, 99%) | Eurisotop [eurisotop.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 9. rsc.org [rsc.org]
- 10. scirp.org [scirp.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. nbinno.com [nbinno.com]
- 13. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
